ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic hybrid molecule integrating three pharmacologically relevant moieties:
- Thiazole-carbamoyl group: Enhances binding affinity to biological targets via hydrogen bonding and π-π interactions .
- Piperazine-sulfonylphenyl-carboxylate ester: Improves solubility and pharmacokinetic properties while enabling structural flexibility .
The compound’s synthesis likely involves multi-step reactions, including:
Formation of a sulfonylphenyl intermediate via Friedel-Crafts acylation (similar to , where sulfonylbenzene derivatives are synthesized using p-tosyl chloride) .
Introduction of the piperazine-carboxylate ester through sulfonylation or alkylation reactions .
Structural confirmation would rely on IR spectroscopy (e.g., absence of νC=O at ~1660 cm⁻¹ in triazole derivatives ) and NMR (e.g., piperazine proton signals at δ 3.2–3.8 ppm ).
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S2/c1-2-36-26(33)29-11-13-30(14-12-29)39(34,35)19-9-7-17(8-10-19)23(31)28-25-27-21(16-38-25)20-15-18-5-3-4-6-22(18)37-24(20)32/h3-10,15-16H,2,11-14H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHOUYWYUXCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities are typically mediated through interactions with specific cellular receptors, leading to changes in cellular function.
Biochemical Pathways
For example, certain indole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and survival.
Biological Activity
Ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that incorporates multiple pharmacophores, including thiazole and chromenone moieties. These structural features suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent coupling reactions with chromenone structures. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and IR spectroscopy, which reveal characteristic absorption bands corresponding to functional groups present in the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| Ethyl 4 | Caco-2 | 39.8 | |
| Thiazole Derivative 3b | Caco-2 | 31.9 | |
| Amide 17c | Caco-2 | 27.2 |
These results indicate that modifications to the thiazole ring can enhance anticancer activity, suggesting a structure–activity relationship (SAR) where specific substituents influence efficacy.
Antimicrobial Activity
The compound's thiazole component is known for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of sulfonamide groups in similar compounds has been linked to enhanced antibacterial effects, making them promising candidates for further development.
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Action : Thiazole derivatives disrupt bacterial cell wall synthesis or function through interference with essential metabolic processes.
Case Studies
Several case studies have reported on the efficacy of similar compounds:
- Study on Thiazole Derivatives : A study demonstrated that a series of thiazole compounds showed significant anticancer activity against Caco-2 cells, with a marked reduction in cell viability attributed to apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiazole-containing sulfonamides against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Structural Differences
- Coumarin vs. Benzothiazole/Thiazolo-pyrimidine Cores : The target compound’s coumarin moiety distinguishes it from benzothiazole () or thiazolo-pyrimidine derivatives (), which prioritize electronic conjugation for optical or enzymatic applications .
- Sulfonylpiperazine vs. Hydrazone/Piperazine-Ketone Linkers : The sulfonyl group in the target compound enhances metabolic stability compared to hydrazone derivatives (), which may exhibit pH-dependent tautomerism . Piperazine-ketone analogs () favor lipophilicity for blood-brain barrier penetration .
Pharmacological Potential (Speculative)
Preparation Methods
Synthesis of 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine
The coumarin-thiazole core is synthesized via a three-step sequence:
Step 1: Knoevenagel Condensation
3-Acetylcoumarin is prepared by condensing salicylaldehyde derivatives with ethyl acetoacetate using piperidine as a catalyst. For example, 4-methylsalicylaldehyde reacts with ethyl acetoacetate in ethanol under reflux to yield 3-acetyl-6-methylcoumarin (85–90% yield).
Step 2: Bromination
The acetyl group undergoes bromination using bromine in acetic acid, yielding 3-bromoacetylcoumarin. This intermediate is critical for subsequent thiazole ring formation.
Step 3: Hantzsch Thiazole Synthesis
3-Bromoacetylcoumarin reacts with thiourea in ethanol under reflux to form 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine. The reaction proceeds via nucleophilic substitution, with thiourea attacking the brominated carbon, followed by cyclization (Yield: 70–75%).
Preparation of 4-(Piperazine-1-sulfonyl)benzoic Acid
Step 1: Sulfonylation of Piperazine
Piperazine reacts with 4-(chlorosulfonyl)benzoic acid in tetrahydrofuran (THF) at 10–15°C, facilitated by zinc dust as a catalyst. The sulfonyl chloride selectively reacts with one piperazine nitrogen, yielding 4-(piperazine-1-sulfonyl)benzoic acid (Yield: 65–70%).
Optimization and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for piperazine sulfonylation and carboxylation steps. For instance, Boc-deprotection and sulfonylation under microwave conditions at 100°C for 10 minutes achieve 90% conversion.
Solvent and Catalyst Selection
Protecting Group Strategies
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR : The thiazole proton resonates at δ 7.8–8.0 ppm, while coumarin lactone protons appear at δ 6.2–6.4 ppm.
- IR Spectroscopy : Carbamoyl C=O and sulfonyl S=O stretches are observed at 1680 cm⁻¹ and 1160 cm⁻¹, respectively.
Chromatographic Purity Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity, with a retention time of 12.3 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
